N'-[(E)-(3-hydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide
Description
N'-[(E)-(3-hydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a hydrazone derivative synthesized via the condensation of 2,5-dimethylfuran-3-carbohydrazide with 3-hydroxybenzaldehyde. Its structure features:
- Furan core: A 2,5-dimethyl-substituted furan ring, enhancing lipophilicity and influencing molecular interactions.
- Hydrazone linkage: The –NHN=CH– group, enabling coordination with metal ions and participation in nucleophilic reactions .
- 3-hydroxyphenyl substituent: A polar hydroxyl group at the meta position, facilitating hydrogen bonding with biological targets .
Properties
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-6-13(10(2)19-9)14(18)16-15-8-11-4-3-5-12(17)7-11/h3-8,17H,1-2H3,(H,16,18)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSYVANQKUMOTG-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-hydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials (amine and aldehyde).
Scientific Research Applications
N’-[(E)-(3-hydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism by which N’-[(E)-(3-hydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological activities. The compound’s hydrazone group can also participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural differences and their implications:
Key Findings from Comparative Studies
- 2,5-Dimethylfuran increases membrane permeability due to lipophilicity, a feature absent in non-methylated furan derivatives like N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide . Halogenated analogs (e.g., dichloro or bromo derivatives) exhibit higher cytotoxicity, likely due to enhanced electrophilicity and DNA intercalation .
- Synthetic Accessibility: Most analogs are synthesized via acid/base-catalyzed condensation of aldehydes with hydrazides. Reaction yields vary with substituent electronic effects; electron-withdrawing groups (e.g., –Cl, –NO₂) slow condensation kinetics .
Mechanistic Differences :
- The target compound’s hydroxyl group may chelate metal ions (e.g., Fe³⁺, Cu²⁺), disrupting microbial redox pathways, whereas dichlorophenyl analogs likely target thiol groups in enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
